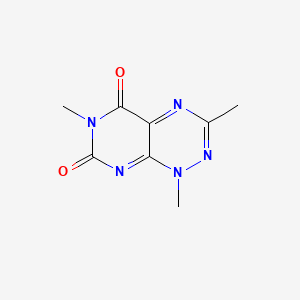

3-Methyltoxoflavin

Descripción general

Descripción

GNF-PF-2272 es un compuesto que ha captado la atención en el campo del descubrimiento de fármacos contra la malaria. Es conocido por su potencial para dirigirse a múltiples proteínas esenciales en el parásito de la malaria, Plasmodium falciparum, lo que lo convierte en un candidato prometedor para superar la resistencia a los fármacos .

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para GNF-PF-2272 no se detallan ampliamente en la literatura disponible públicamente. Se sabe que el compuesto es parte de una serie de derivados de pirimidotriazinediona, lo que sugiere que su síntesis implica la formación de esta estructura principal . Los métodos de producción industrial para estos compuestos suelen implicar procesos de síntesis orgánica en múltiples etapas, purificación y caracterización.

Análisis De Reacciones Químicas

GNF-PF-2272 experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos o nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Antiviral Activity

Chikungunya Virus Inhibition

3-Methyltoxoflavin has demonstrated significant antiviral activity against Chikungunya virus (CHIKV), which is known to cause severe arthritis and has no approved antiviral treatments. Studies indicate that it exhibits an effective concentration (EC50) of approximately 200 nM in Huh-7 cells, with a selectivity index (SI) of 17, indicating a favorable therapeutic window .

Yellow Fever Virus Inhibition

In addition to CHIKV, this compound also showed activity against the yellow fever virus (YFV), with an EC50 of 370 nM and an SI of 3.2 . These findings suggest that this compound could serve as a starting point for developing inhibitors for these and potentially other related viruses.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been assessed through in vitro studies, revealing promising absorption, distribution, metabolism, and excretion (ADME) properties:

| Property | Value |

|---|---|

| Solubility | >200 μM in various buffers |

| Metabolic Stability | t1/2 >186.4 min in human/mouse liver microsomes |

| Hepatic Intrinsic Clearance | Cl int < 7.4 μL/min/mg protein |

| Caco-2 Permeability | Indicates good absorption potential |

These properties suggest that this compound may have good oral bioavailability and minimal risk of being a substrate for P-glycoprotein, enhancing its suitability for further development as an antiviral agent .

Broader Implications

Beyond its antiviral applications, this compound's ability to induce the Nrf2 antioxidant response and modulate autophagy indicates potential therapeutic effects in various diseases beyond viral infections. This broad range of biological activity positions it as a candidate for further research in fields such as oncology and neuroprotection .

Case Study: Antiviral Screening

In a study involving the screening of 36 compounds for antiviral activity against CHIKV, this compound emerged as one of the most promising candidates. The study utilized a replicon system to evaluate the efficacy of compounds, highlighting the need for novel antiviral agents against emerging infectious diseases .

Case Study: Comparative Analysis with Other Compounds

A comparative analysis using Tanimoto similarity metrics indicated that this compound shares structural similarities with other nucleotide and nucleoside-type antiviral inhibitors such as ribavirin. This resemblance suggests potential mechanisms through which it may interfere directly with viral targets .

Mecanismo De Acción

El mecanismo de acción de GNF-PF-2272 implica dirigirse a múltiples proteínas esenciales en Plasmodium falciparum. Este enfoque polifarmacológico reduce la probabilidad de que el parásito desarrolle resistencia al compuesto. Los objetivos moleculares y vías específicas implicadas incluyen diversas quinasas y otras proteínas esenciales que son fundamentales para la supervivencia y replicación del parásito .

Comparación Con Compuestos Similares

GNF-PF-2272 es similar a otros derivados de pirimidotriazinediona, como GNF-PF-1389, GNF-PF-70 y GNF-PF-3072 . Estos compuestos comparten una estructura principal y un mecanismo de acción similares, pero pueden diferir en sus objetivos específicos y eficacia. La singularidad de GNF-PF-2272 radica en su capacidad para dirigirse a múltiples proteínas esenciales simultáneamente, lo que lo convierte en un candidato más robusto para superar la resistencia a los fármacos en comparación con sus contrapartes .

Actividad Biológica

3-Methyltoxoflavin is a compound that has garnered attention due to its biological activities, particularly as an inhibitor of protein disulfide isomerase (PDI) and its antiviral properties against various viruses, including Chikungunya virus (CHIKV) and yellow fever virus (YFV). This article explores the compound's biological activity, mechanisms of action, pharmacokinetic properties, and potential therapeutic applications.

Antiviral Activity

Chikungunya Virus Inhibition

This compound has demonstrated significant antiviral activity against CHIKV. In vitro studies have shown that it inhibits CHIKV with an effective concentration (EC50) of 0.19 µM in Huh-7 cells, yielding a selectivity index (SI) of 17, indicating a favorable therapeutic window. However, the compound exhibited cytotoxicity in Vero 76 cells with an SI of 0, suggesting that its safety profile may vary depending on the cell line used .

Yellow Fever Virus Inhibition

In addition to CHIKV, this compound also inhibits the yellow fever virus (YFV), with an EC50 of 0.37 µM and an SI of 3.2 in Huh-7 cells. This broad-spectrum antiviral activity highlights the potential of this compound as a candidate for further development in antiviral therapies .

The primary mechanism by which this compound exerts its antiviral effects is through the inhibition of PDI. PDI plays a crucial role in the proper folding and assembly of viral envelope glycoproteins, which are essential for viral replication. By inhibiting PDI, this compound disrupts these processes, thereby hindering viral propagation .

Moreover, this compound induces the Nrf2 antioxidant response and promotes autophagy and endoplasmic reticulum (ER) stress responses. These mechanisms may contribute to its antiviral effects and suggest potential applications in treating other diseases associated with oxidative stress and cellular dysfunction .

Pharmacokinetic Properties

Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of this compound has been evaluated using both predictive models and experimental assays:

- Solubility : The compound exhibits good solubility (>200 µM) across various pH levels (1.2, 6.8, and 7.4).

- Metabolic Stability : It demonstrates excellent metabolic stability with a half-life () exceeding 186.4 minutes in human and mouse liver microsomes.

- Hepatic Clearance : The hepatic intrinsic clearance is low (<7.4 µL/min/mg protein), indicating favorable metabolic characteristics for further development .

Case Studies

Recent studies have highlighted the potential of this compound as a therapeutic agent:

- In Vitro Studies : A study conducted by researchers demonstrated that this compound effectively inhibited CHIKV replication in vitro while maintaining acceptable cytotoxicity levels in selected cell lines .

- Comparative Analysis : A comparative analysis revealed that compounds structurally similar to this compound also exhibited antiviral properties against CHIKV, suggesting that structural modifications could enhance its efficacy .

Summary Table of Biological Activity

| Activity | Virus | EC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Antiviral Activity | Chikungunya Virus | 0.19 | 17 |

| Antiviral Activity | Yellow Fever Virus | 0.37 | 3.2 |

| Mechanism | PDI Inhibition | - | - |

| Induced Responses | Nrf2 Activation | - | - |

Propiedades

IUPAC Name |

1,3,6-trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2/c1-4-9-5-6(13(3)11-4)10-8(15)12(2)7(5)14/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXHNWKHOFNPDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC(=O)N(C(=O)C2=N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801332002 | |

| Record name | 1,3,6-trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801332002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID14726526 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

32502-62-8 | |

| Record name | 3-Methyltoxoflavin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032502628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,6-trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801332002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYLTOXOFLAVIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE4E342X6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.